Differentiation in c-Src Kinase Inhibitory Activity vs. Unsubstituted N-Benzyl Analog
The unsubstituted N-benzyl analog (compound 8a) is the most potent c-Src kinase inhibitor in the parent series, with GI50 values of 1.34 µM in NIH3T3/c-Src527F cells and 2.30 µM in SYF/c-Src527F cells [1]. Introducing a substituent on the benzyl ring, including methoxy groups, reduced Src inhibitory potency. The 3-methoxybenzyl derivative falls within the active range (1.34–13.02 µM reported for the entire series) but at reduced potency compared to the unsubstituted analog, making it a useful tool for probing substituent-dependent attenuation of Src activity [1].
| Evidence Dimension | c-Src kinase inhibition (cellular GI50) |
|---|---|
| Target Compound Data | Within series range 1.34–13.02 μM (exact value not reported separately) |
| Comparator Or Baseline | Compound 8a (unsubstituted N-benzyl): GI50 = 1.34 μM (NIH3T3/c-Src527F), 2.30 μM (SYF/c-Src527F) |
| Quantified Difference | Target compound shows reduced potency relative to 8a; magnitude cannot be precisely quantified without isolated data, but SAR trend is established across the series. |
| Conditions | NIH3T3/c-Src527F and SYF/c-Src527F cell lines, Src kinase cellular assay |
Why This Matters
This pattern enables researchers to select a compound with deliberately attenuated Src kinase inhibition for studies where partial pathway modulation is desired, which the unsubstituted analog cannot provide.
- [1] Fallah-Tafti, A., Foroumadi, A., Tiwari, R., et al. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry, 46(10), 4853-4858. View Source
